(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1416439-82-1
VCID: VC2881792
InChI: InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
SMILES: CC1(CNCC(O1)CO)C.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

CAS No.: 1416439-82-1

Cat. No.: VC2881792

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride - 1416439-82-1

Specification

CAS No. 1416439-82-1
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name (6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
Standard InChI Key JIPQEJGQWAORNN-UHFFFAOYSA-N
SMILES CC1(CNCC(O1)CO)C.Cl
Canonical SMILES CC1(CNCC(O1)CO)C.Cl

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is cataloged in chemical databases with various identifiers that help distinguish it from related compounds. The compound has been assigned the CAS Registry Number 1416444-80-8 and is associated with PubChem CID 71742811 . Its parent compound, without the hydrochloride component, is identified as CID 68290040 . The European Community (EC) has assigned it the number 863-519-9, which serves as an important regulatory identifier in Europe .

Synonyms and Alternative Names

This chemical compound is known by several alternative names in scientific literature and chemical catalogs:

  • [(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride

  • (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL

  • 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1), (2S)-

  • (S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride

  • ((2S)-6,6-dimethylmorpholin-2-yl)methanol hydrochloride

The variety of names reflects different naming conventions and the need to precisely identify this specific stereoisomer with its salt form in different contexts.

Molecular Information

The molecular formula of this compound is C7H16ClNO2, which breaks down to:

  • Carbon (C): 7 atoms

  • Hydrogen (H): 16 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 2 atoms

This formula represents the complete molecule including the hydrochloride salt component, which is important for distinguishing it from the free base form.

Structural Characteristics

Chemical Structure

The compound features a morpholine ring as its core structure, which is a six-membered heterocycle containing both oxygen and nitrogen atoms. The distinctive structural elements include:

  • A morpholine ring with oxygen at position 1 and nitrogen at position 4

  • Two methyl groups (dimethyl) at the 6-position of the morpholine ring

  • A hydroxymethyl (CH2OH) group at the 2-position

  • S-stereochemistry at the 2-position, indicating a specific three-dimensional configuration

  • A hydrochloride salt formed with the nitrogen atom

Stereochemistry

The "S" designation in the name indicates specific stereochemistry at the 2-position of the morpholine ring. This stereocenter is crucial for the compound's biological activity and chemical behavior, as stereoisomers often exhibit different properties and activities in biological systems. The S-configuration follows the Cahn-Ingold-Prelog priority rules and indicates a specific three-dimensional arrangement of the substituents around the chiral carbon atom .

Physical and Chemical Properties

State and Appearance

Based on similar morpholine derivatives mentioned in the search results, (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride likely exists as a solid at room temperature, possibly appearing as a white to off-white crystalline powder, which is typical for many hydrochloride salts of similar structural complexity.

Solubility Considerations

As a hydrochloride salt containing both polar functional groups (hydroxyl and protonated amine) and nonpolar regions (dimethyl groups), this compound would be expected to demonstrate good solubility in polar solvents such as water, methanol, and other alcohols. The search results suggest that related morpholine derivatives have been used in reactions with solvents including tetrahydrofuran (THF), dichloromethane (DCM), and methanol .

Synthetic Applications and Reaction Data

Reaction Examples

Table 1: Representative Reaction Conditions for Morpholine Derivatives

YieldReagentsSolvent SystemTemperatureDurationNotes
23%Potassium carbonateEthanethiol20°C12hRequires inert atmosphere
100%Sodium hydrogencarbonateTHF/water25°C6hInvolves Cbz protection
87%Sodium hydrogencarbonateWater/acetonitrile25°C12hCbz protection of morpholine
N/ATriethylamineIsopropyl alcohol90°C1hReaction with 4,6-dichloro-2-ethylpyrimidine
70%Pyridinium p-toluenesulfonateDichloromethane20°CN/ATHP protection of hydroxyl group
96%Hydrogen chlorideDioxane/DCM25°C2hBoc deprotection to form HCl salt

Analytical Characterization

When synthesized and isolated, morpholine derivatives similar to (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride have been characterized using various analytical techniques:

  • Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation through 1H NMR spectra

  • Chromatography: Often used for purification and purity assessment

Chemical Relationships and Related Compounds

Parent Compound

The parent compound of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is (S)-(6,6-Dimethylmorpholin-2-yl)methanol (CID 68290040), which is the free base form without the hydrochloride salt component . Understanding the relationship between salt forms and free bases is important for pharmaceutical and chemical applications, as they often exhibit different solubility, stability, and bioavailability profiles.

Related Morpholine Derivatives

The search results also mention (S)-Morpholin-2-ylmethanol hydrochloride (CAS: 1313584-92-7), which is a related compound lacking the dimethyl substituents at the 6-position . This structural relationship suggests a family of morpholine derivatives with varying substitution patterns that may share similar preparation methods and applications.

Structural Analogues

Structural analogues with different substitution patterns on the morpholine ring or variations in the functional groups may exhibit similar chemical behaviors but potentially different biological activities. The search results suggest that structural modifications to the morpholine scaffold are common in chemical research, indicating a versatile template for diverse applications .

Applications and Research Relevance

Synthetic Intermediates

Based on the reaction examples in the search results, morpholine derivatives often serve as synthetic intermediates in the preparation of more complex molecules. For example, one reaction mentioned involves coupling a morpholine derivative with a pyrimidine compound, suggesting applications in heterocyclic chemistry .

Chiral Building Blocks

The specific S-stereochemistry of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride makes it potentially valuable as a chiral building block in asymmetric synthesis. Chiral compounds are essential in the development of pharmaceuticals and other fine chemicals where stereochemistry plays a crucial role in biological activity.

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